

Application Notes: (R)-(-)-Citramalic Acid Lithium in Metabolic Pathway Investigation

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Compound of Interest

Compound Name: (R)-(-)-Citramalic Acid Lithium

Cat. No.: B12354482

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Introduction

(R)-(-)-Citramalic acid is a five-carbon dicarboxylic acid that serves as a key intermediate in specific metabolic pathways in various microorganisms and plants.^{[1][2]} It is synthesized via the condensation of acetyl-CoA and pyruvate, a reaction catalyzed by the enzyme citramalate synthase (CimA).^{[1][3][4][5]} While not a common metabolite in mammalian systems, its study is crucial for applications in metabolic engineering, synthetic biology, and for understanding alternative routes of amino acid biosynthesis.^{[1][6]}

(R)-(-)-Citramalic Acid Lithium is the lithium salt of the (R)-(-)-enantiomer, providing a stable and highly soluble form of the compound suitable for use in aqueous buffers for a variety of experimental applications. Its primary use is not as a metabolic probe to investigate pre-existing pathways in common model organisms like *E. coli* (which does not naturally produce it), but rather as a target molecule for engineered pathways or as a standard for analytical quantification.

Key Applications:

- **Metabolic Engineering and Synthetic Biology:** The primary application involves the engineering of microorganisms, particularly *Escherichia coli*, to produce (R)-(-)-citramalate as a bio-based precursor for industrial chemicals like methacrylic acid.^{[3][5][7][8][9]}

Researchers use **(R)-(-)-Citramalic Acid Lithium** as an analytical standard to quantify production yields from these engineered strains.

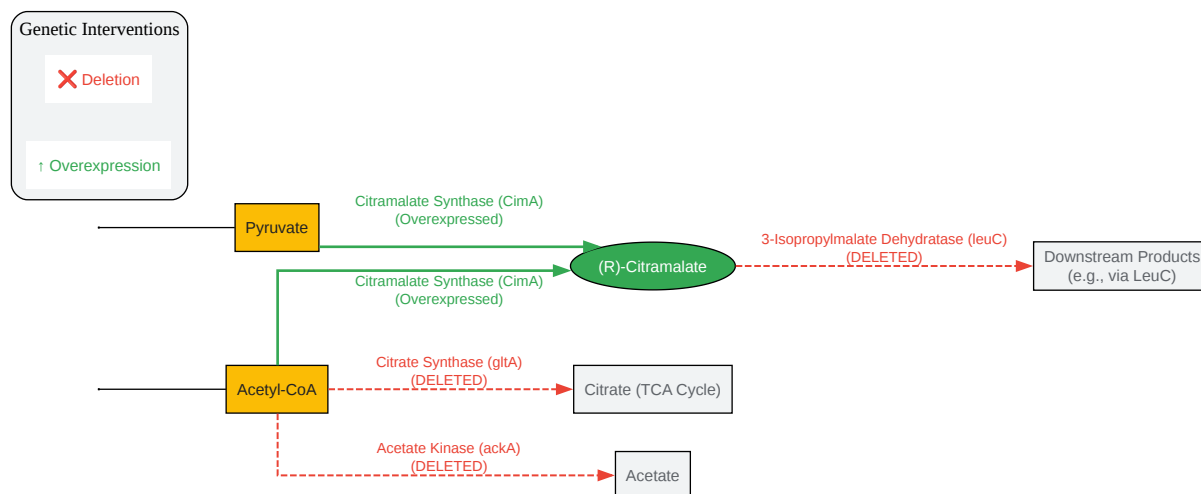
- **Enzyme Characterization:** It serves as a substrate or product standard for characterizing the kinetics and activity of enzymes within the citramalate pathway, most notably citramalate synthase (CimA).[7]
- **Microbial Pathway Analysis:** It is used to identify and quantify alternative biosynthetic pathways, such as for the amino acid isoleucine in some bacteria.[1][6]
- **Plant Biochemistry:** (R)-(-)-Citramalic acid and its (S)-enantiomer are found in plants like apples and pitaya, where they contribute to the organic acid profile and are involved in the synthesis of flavor and aroma compounds.[1][10][11]

Metabolic Pathways and Engineering Strategies

The central pathway for (R)-(-)-citramalate production involves the direct conversion of central metabolites. In engineered *E. coli*, the expression of a heterologous citramalate synthase gene (*cimA*), often from the archaeon *Methanococcus jannaschii*, is the foundational step.[3][7]

To optimize the metabolic flux towards citramalate, several genetic modifications are typically performed:

- **Overexpression of Citramalate Synthase (CimA):** Increases the catalytic capacity for converting acetyl-CoA and pyruvate into citramalate.[3]
- **Deletion of Competing Pathways:** The gene *gltA*, which encodes citrate synthase, is often knocked out. This enzyme competes for the same acetyl-CoA substrate to produce citrate, the first step of the TCA cycle.[3][5][8]
- **Deletion of Downstream Pathways:** The gene *leuC*, encoding 3-isopropylmalate dehydratase, is deleted to prevent the conversion of citramalate into downstream products in the isoleucine biosynthesis pathway.[3][9]
- **Minimizing By-product Formation:** Genes involved in acetate production, such as *ackA* (acetate kinase), are removed to prevent the draining of the acetyl-CoA pool.[3][8][9]



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Caption: Metabolic engineering strategy to boost (R)-citramalate production.

Quantitative Data

The following table summarizes representative data from studies on metabolically engineered *E. coli* for the production of citramalate. These values highlight the success of the strategies described above.

Strain / Condition	Key Genetic Modifications	Titer (g/L)	Yield (g/g glucose)	Productivity (g/L·h)	Reference
Engineered E. coli	Overexpression of cimA	14.9	0.91 mol/mol	Not Reported	[9]
Engineered E. coli	gltA, ackA knockouts	46.5	0.63	0.35	[8]
Engineered E. coli	Fed-batch with limiting glucose	82.0	0.48	1.85	[7]
Engineered E. coli	GltA[F383M] variant	> 60.0	0.53	~0.45	[5]
Engineered E. coli	Non-oxidative glycolysis pathway	110.2	0.40	1.40	[3]

Experimental Protocols

Protocol 1: Quantification of (R)-(-)-Citramalate from Fermentation Broth via HPLC

This protocol describes the quantification of (R)-(-)-citramalate from a microbial culture supernatant using High-Performance Liquid Chromatography (HPLC).

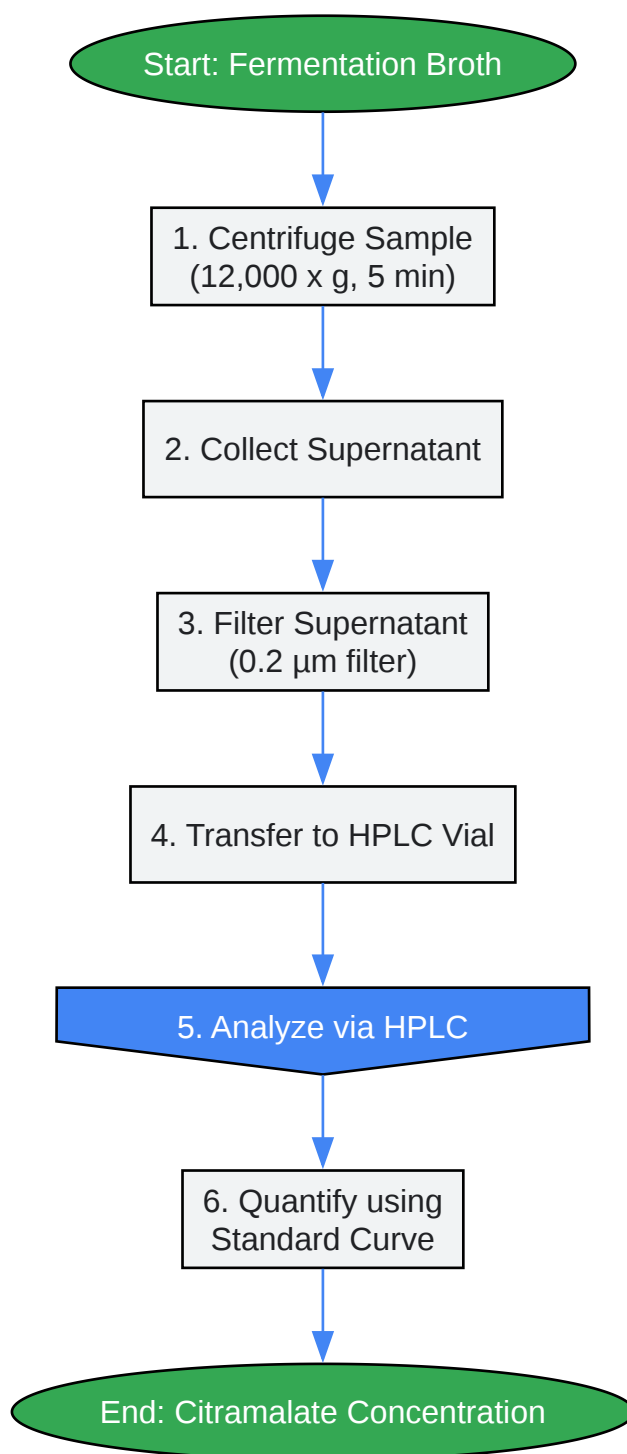
Materials:

- **(R)-(-)-Citramalic Acid Lithium** (as standard)
- Culture supernatant
- 0.01 N Sulfuric Acid (H₂SO₄), HPLC grade
- Syringe filters (0.2 µm)
- HPLC system with UV or Refractive Index (RI) detector

- Rezex ROA-Organic Acid H+ column (or equivalent)

Procedure:

- Standard Curve Preparation: a. Prepare a 10 g/L stock solution of **(R)-(-)-Citramalic Acid Lithium** in deionized water. b. Create a series of standards (e.g., 0.1, 0.5, 1, 2, 5, 10 g/L) by diluting the stock solution with the mobile phase (0.01 N H₂SO₄).
- Sample Preparation: a. Collect 1 mL of fermentation broth. b. Centrifuge at 12,000 x g for 5 minutes to pellet the cells.[\[12\]](#) c. Carefully collect the supernatant. d. Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[\[12\]](#)
- HPLC Analysis: a. Column: Rezex ROA-Organic Acid H+ column.[\[12\]](#) b. Mobile Phase: 0.01 N H₂SO₄.[\[12\]](#) c. Flow Rate: 0.5 mL/min.[\[12\]](#) d. Column Temperature: 55 °C.[\[12\]](#) e. Detection: UV at 215 nm or Refractive Index (RI).[\[12\]](#) f. Injection Volume: 10 µL.
- Data Analysis: a. Run the standard solutions to generate a standard curve of peak area versus concentration. b. Run the prepared samples. c. Determine the concentration of citramalate in the samples by interpolating their peak areas from the standard curve.



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Caption: Workflow for quantifying citramalate from culture samples via HPLC.

Protocol 2: In Vitro Activity Assay for Citramalate Synthase (CimA)

This protocol measures the activity of citramalate synthase by monitoring the consumption of acetyl-CoA using a colorimetric reaction with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

Materials:

- Partially purified or cell-free extract containing Citramalate Synthase (CimA)
- TES buffer (0.1 M, pH 7.5)
- Magnesium Chloride (MgCl_2), 5 mM final concentration
- Acetyl-CoA, 1 mM final concentration
- Pyruvate, 1 mM final concentration
- DTNB solution (0.56 mM in 78 mM Tris-HCl, pH 8.0)
- Spectrophotometer capable of reading at 412 nm

Procedure:

- Enzyme Preparation: a. Prepare a cell-free extract or purified enzyme solution in TES buffer. b. Dilute the enzyme solution to a suitable concentration (e.g., 1 mg/mL protein).^[7]
- Reaction Setup: a. Prepare a 1 mL reaction mixture in a microcentrifuge tube containing:
 - TES buffer (0.1 M, pH 7.5) with 5 mM MgCl_2
 - 1 mM Pyruvate
 - 1 mM Acetyl-CoAb. Pre-incubate the reaction mixture at 37 °C for 5 minutes.
- Initiate Reaction: a. Add 200 μL of the enzyme preparation to the reaction mixture to start the reaction.^[7] b. Incubate at 37 °C.
- Time-course Measurement: a. At regular intervals (e.g., 0, 2, 5, 10, 15 minutes), take a 100 μL aliquot of the reaction mixture. b. Immediately add the aliquot to 900 μL of the DTNB

solution.[7] This stops the reaction and allows the free Coenzyme A (released from acetyl-CoA consumption) to react with DTNB. c. Measure the absorbance of the DTNB mixture at 412 nm.

- Data Analysis: a. The increase in absorbance at 412 nm is proportional to the amount of free Coenzyme A released. b. Calculate the rate of reaction based on the change in absorbance over time. Use the molar extinction coefficient of the DTNB-CoA adduct to convert this to enzyme activity (units per mg of protein).

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